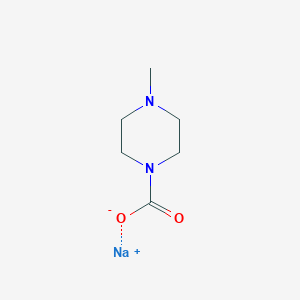
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene-based derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring both amino and anthracene groups, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce various substituents onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the gas-phase fixed-bed oxidation method, where the precursor anthracene is vaporized and mixed with air, then oxidized in the presence of a catalyst such as vanadium pentoxide at high temperatures . Another method is the liquid-phase oxidation, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized under stirring conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and used in triplet–triplet annihilation upconversion systems.
Anthraquinone: Used in the paper and textile industries as a dye and in the production of hydrogen peroxide.
Uniqueness
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione stands out due to its unique combination of amino and anthracene groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Properties
CAS No. |
89132-76-3 |
|---|---|
Molecular Formula |
C27H29N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3 |
InChI Key |
DIXOEQRJEGEYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)


![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


